molecular formula C10H8F3NO B14135521 4,4,4-Trifluoro-3-hydroxy-3-phenylbutanenitrile

4,4,4-Trifluoro-3-hydroxy-3-phenylbutanenitrile

Cat. No.: B14135521
M. Wt: 215.17 g/mol
InChI Key: LOUBPALTMDCQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trifluoro-3-hydroxy-3-phenylbutanenitrile is a chemical compound with the molecular formula C10H8F3NO It is characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a phenyl group attached to a butanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-hydroxy-3-phenylbutanenitrile typically involves the reaction of 4,4,4-trifluoro-3-phenylbutanoic acid with appropriate reagents to introduce the nitrile group. One common method involves the use of dehydration agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to convert the carboxylic acid group to a nitrile group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-hydroxy-3-phenylbutanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4,4,4-trifluoro-3-oxo-3-phenylbutanenitrile or 4,4,4-trifluoro-3-phenylbutanoic acid.

    Reduction: Formation of 4,4,4-trifluoro-3-hydroxy-3-phenylbutylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4,4-Trifluoro-3-hydroxy-3-phenylbutanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-3-phenylbutanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its distribution and interaction with cellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-3-hydroxy-3-methylbutanenitrile
  • 4,4,4-Trifluoro-3-phenylbutanoic acid
  • 4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid

Uniqueness

4,4,4-Trifluoro-3-hydroxy-3-phenylbutanenitrile is unique due to the combination of its trifluoromethyl, hydroxyl, and phenyl groups, which confer distinct chemical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the hydroxyl group provides a site for further chemical modification.

Properties

IUPAC Name

4,4,4-trifluoro-3-hydroxy-3-phenylbutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)9(15,6-7-14)8-4-2-1-3-5-8/h1-5,15H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUBPALTMDCQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC#N)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.